molecular formula C21H20BrNO6 B1663182 Bicuculline methobromide CAS No. 66016-70-4

Bicuculline methobromide

Cat. No. B1663182
CAS RN: 66016-70-4
M. Wt: 462.3 g/mol
InChI Key: BWXCECYGGMGBHD-GRTNUQQKSA-M
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Description

Bicuculline methobromide is a water-soluble derivative of (+)-bicuculline . It is a phthalide-isoquinoline compound that acts as a competitive antagonist of GABA A receptors .


Molecular Structure Analysis

The molecular structure of Bicuculline methobromide is characterized by an isoquinoline moiety linked to phthalide . Its empirical formula is C21H20BrNO6, and it has a molecular weight of 462.29 .


Chemical Reactions Analysis

Bicuculline methobromide primarily acts on the ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane .


Physical And Chemical Properties Analysis

Bicuculline methobromide is a solid substance that is white in color . It is soluble in water and ethanol . It has an optical activity of [α]25/D −102.7°, c = 0.9 in methanol (lit.) .

Safety And Hazards

Bicuculline methobromide is fatal if swallowed and toxic in contact with skin or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Research is ongoing to understand the effects of Bicuculline methobromide on various neurological conditions. For example, studies have shown that it can reduce neuroinflammation in the hippocampus and improve spatial learning and anxiety in hyperammonemic rats . Another study examined the effect of a GABAa receptor antagonist, (+)-bicuculline, on auditory steady state response in free-moving rats .

properties

IUPAC Name

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCECYGGMGBHD-GRTNUQQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216233
Record name Bicuculline methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicuculline methobromide

CAS RN

66016-70-4, 73604-30-5
Record name Bicuculline methobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicuculline methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide
Source European Chemicals Agency (ECHA)
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Record name 66016-70-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
926
Citations
JF Collins, G Cryer - Amino Acids as Chemical Transmitters, 1978 - Springer
… In contrast, bicuculline methobromide is very easily prepared … Radioactive bicuculline methobromide of high specific activity (> 2 … binding produced by bicuculline methobromide can be …
Number of citations: 8 link.springer.com
MJ Higgins, TW Stone - British journal of pharmacology, 1993 - Wiley Online Library
… Figure 4 Effect of baclofen 1 pmol 1- on paired-pulse inhibition at an interpulse interval of 300ms in the presence of bicuculline methobromide 10 mol 1', n = 7 slices. See Figure 3 for …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
AJ Reeve, AH Dickenson… - Journal of …, 1998 - journals.physiology.org
… The effects of (−)-bicuculline-methobromide (0.5, 5, 50, and 250 μg) were observed on these neuronal responses. The C- … (−)-Bicuculline-methobromide was kept in the dark at all times. …
Number of citations: 65 journals.physiology.org
S Yu, IK Ho - Neurochemical research, 1990 - Springer
… Muscimol, sodium pentobarbital, [-]-bicuculline methobromide and all other compounds … SR 95531 exhibited higher potency than bicuculline methobromide in all three GABA A receptor …
Number of citations: 24 link.springer.com
NG Bowery, A Doble, DR Hill, AL Hudson… - European journal of …, 1981 - Elsevier
… Bicuculline methobromide or methochloride (10-300 pM) affected neither the basal nor the … (100 gM) was clearly unaffected by the addition of bicuculline methobromide (100 pM) to the …
Number of citations: 463 www.sciencedirect.com
F Debarbieux, J Brunton… - Journal of …, 1998 - journals.physiology.org
… methiodide, bicuculline methochloride, bicuculline methobromide, and picrotoxin (Sigma or … , bicuculline methochloride, and bicuculline methobromide) were dissolved in water and …
Number of citations: 190 journals.physiology.org
JA Kemp, GR Marshall… - British journal of …, 1986 - Wiley Online Library
… bicuculline methobromide as an antagonist of both THIP and isoguvacine, another selective GABAA-receptor agonist, in the same preparations. Two doses of bicuculline methobromide…
Number of citations: 83 bpspubs.onlinelibrary.wiley.com
QH Chen, JR Haywood, GM Toney - Hypertension, 2003 - Am Heart Assoc
… MAP, HR, and renal SNA responses to unilateral PVN microinjection of bicuculline methobromide (BIC, 0.1 nmol) were recorded before and after ipsilateral PVN injection of either …
Number of citations: 128 www.ahajournals.org
RD Smith, FW Turek, NT Slater - Brain research, 1990 - Elsevier
… Microinjections of the GABA antagonists, bicuculline methobromide or picrotoxinin, thought to block the actions of GABA at GABA A receptors, could block phase shifts induced by …
Number of citations: 50 www.sciencedirect.com
EF Sperber, BY Wong, JND Wurpel… - Developmental Brain …, 1987 - Elsevier
… role of the GABA nigral system in the expression of seizures by comparing the effects of multiple doses of a GABA agonist (muscimol) and a GABA antagonist (bicuculline methobromide…
Number of citations: 60 www.sciencedirect.com

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